1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-pyrimidin-5-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-17(2,3)14-4-6-15(7-5-14)21-16(22)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQXLZIAHSJJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-(pyrimidin-5-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Target Compound
- Key Features: Urea linker: Facilitates hydrogen bonding with target proteins. 4-(Tert-butyl)phenyl: Increases steric bulk and lipophilicity.
: 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea
- Key Differences :
: Chromenone-Pyrazolopyrimidine Urea Derivative (Example 75)
- Key Differences: Chromen-4-one core: A fused bicyclic system associated with kinase inhibition (e.g., PI3K/mTOR pathways). Fluorophenyl and thiazolyl groups: Augment target selectivity and potency.
: 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
- Key Differences: 2-Ethylphenyl vs. 4-(Tert-butyl)phenyl: Smaller alkyl substituent reduces steric hindrance. Phenoxypyrimidine: Introduces an ether linkage, altering electronic properties and solubility (logP likely higher than the target compound). Lower molecular weight (334.4 g/mol): May improve pharmacokinetic profiles .
Physicochemical and Pharmacological Properties
Q & A
Q. What are the recommended methods for synthesizing 1-(4-(Tert-butyl)phenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, and how can reaction conditions be optimized?
Synthesis typically involves coupling tert-butyl-substituted aryl amines with pyrimidine-ethyl isocyanates. Key steps include:
- Amine Activation : Use carbodiimides (e.g., DCC) or coupling agents like HATU to activate the aryl amine for urea bond formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Reactions often proceed at 50–80°C to balance reaction rate and byproduct minimization.
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) isolates the product . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to predict favorable conditions, reducing trial-and-error approaches .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- NMR Spectroscopy : H and C NMR confirm the urea linkage, tert-butyl group (δ ~1.3 ppm for 9H singlet), and pyrimidine protons (δ ~8.5–9.0 ppm for aromatic protons).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns critical for stability (e.g., urea NH···O interactions) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms C, H, N composition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this urea derivative?
- Core Modifications : Systematically vary substituents on the tert-butylphenyl (e.g., halogenation) or pyrimidine (e.g., methoxy, amino groups) to assess effects on target binding.
- Bioisosteric Replacement : Substitute the urea moiety with thiourea or amide groups to probe hydrogen-bonding requirements.
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinases, GPCRs). Validate with enzymatic assays (e.g., IC determination) .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity .
Q. What experimental strategies address contradictions in solubility and stability data for this compound under physiological conditions?
- pH-Dependent Stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1.2–7.4) with HPLC monitoring to identify degradation products (e.g., hydrolysis of urea bond) .
- Solubility Enhancement : Test co-solvents (e.g., PEG 400), cyclodextrin complexation, or nanoformulation (liposomes). Use dynamic light scattering (DLS) to assess particle size.
- Crystallinity Analysis : Compare amorphous vs. crystalline forms via DSC and PXRD; amorphous forms often improve solubility but reduce stability .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic (PK) properties?
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 predict logP, BBB permeability, and CYP450 interactions. Prioritize derivatives with logP <5 and low CYP inhibition risk.
- Metabolite Identification : Use in silico metabolism simulators (e.g., MetaSite) to predict oxidation sites on the tert-butyl or pyrimidine groups.
- Free Energy Calculations : MM/PBSA or FEP+ methods quantify binding affinity changes upon structural modifications .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in biological systems?
- Target Deconvolution : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to identify binding proteins.
- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment reveals affected signaling pathways (e.g., MAPK, PI3K-AKT).
- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives localizes the compound within cells (e.g., mitochondrial targeting) .
Methodological Resources
- Reaction Design : ICReDD’s integrated computational-experimental framework accelerates reaction optimization .
- Safety Protocols : Follow ECHA guidelines for handling pyrimidine derivatives, including respiratory protection and waste disposal .
- Data Reproducibility : Use CRDC classifications (e.g., RDF2050112 for reactor design) to standardize experimental reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
